molecular formula C26H24CoI2P2 B1625146 Diiodo(bis(diphenylphosphino)ethane)cobalt(II) CAS No. 34775-39-8

Diiodo(bis(diphenylphosphino)ethane)cobalt(II)

Cat. No.: B1625146
CAS No.: 34775-39-8
M. Wt: 711.2 g/mol
InChI Key: FLTZQBPRANWICZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is an organometallic compound with the chemical formula CoI₂(P(C₆H₅)₂C₂H₄P(C₆H₅)₂). It is a cobalt complex featuring two diphenylphosphinoethane ligands and two iodine atoms. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) can be synthesized through the reaction of cobalt(II) iodide with bis(diphenylphosphino)ethane in a suitable solvent. The reaction typically involves mixing the reactants in a solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for diiodo(bis(diphenylphosphino)ethane)cobalt(II) are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling adjustments. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with diiodo(bis(diphenylphosphino)ethane)cobalt(II) include aryl halides, thiophenols, alkanethiols, and aldehydes. The reactions are typically carried out under mild conditions using 1-2 mol% of the cobalt complex as a catalyst .

Major Products

The major products formed from these reactions include aryl sulfides, phthalides, and various cycloaddition products .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) is unique due to its specific ligand environment, which provides distinct catalytic properties and reactivity patterns compared to other cobalt complexes. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

diiodocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.Co.2HI/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;;2*1H/q;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTZQBPRANWICZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Co](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24CoI2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457138
Record name Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34775-39-8
Record name Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Reactant of Route 2
Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Reactant of Route 3
Reactant of Route 3
Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Reactant of Route 4
Reactant of Route 4
Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Reactant of Route 5
Reactant of Route 5
Diiodo(bis(diphenylphosphino)ethane)cobalt(II)
Reactant of Route 6
Reactant of Route 6
Diiodo(bis(diphenylphosphino)ethane)cobalt(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.